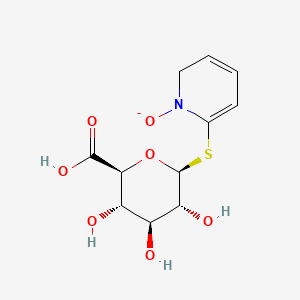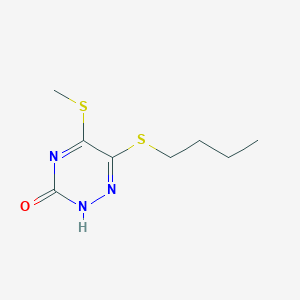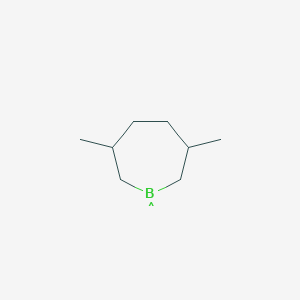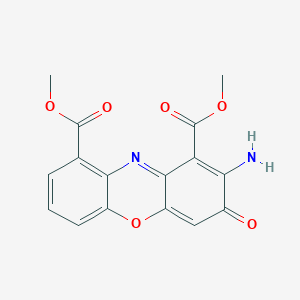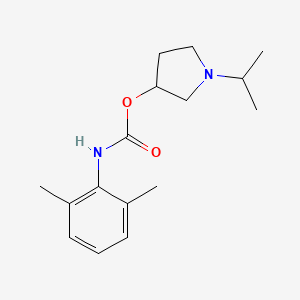
N-Isopropyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isopropyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.379 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a dimethylphenylcarbamate moiety. It has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate typically involves the reaction of 2,6-dimethylphenyl isocyanate with N-isopropyl-3-pyrrolidinol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
N-Isopropyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
N-Isopropyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of N-Isopropyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
相似化合物的比较
Similar Compounds
Uniqueness
N-Isopropyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a dimethylphenylcarbamate moiety. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
属性
CAS 编号 |
31755-12-1 |
|---|---|
分子式 |
C16H24N2O2 |
分子量 |
276.37 g/mol |
IUPAC 名称 |
(1-propan-2-ylpyrrolidin-3-yl) N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18-9-8-14(10-18)20-16(19)17-15-12(3)6-5-7-13(15)4/h5-7,11,14H,8-10H2,1-4H3,(H,17,19) |
InChI 键 |
CEQUUCYPMIWLLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC2CCN(C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


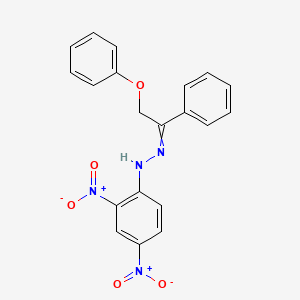

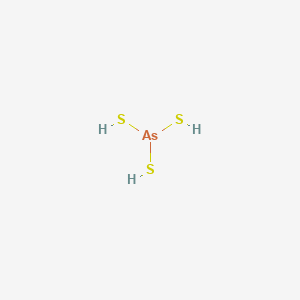
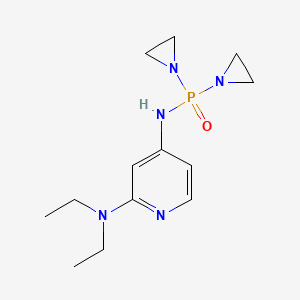

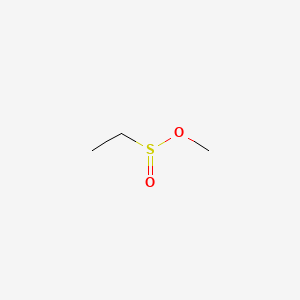

![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
